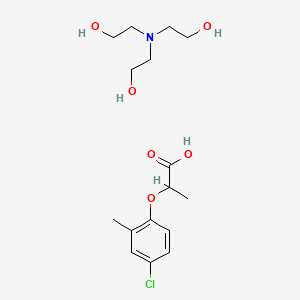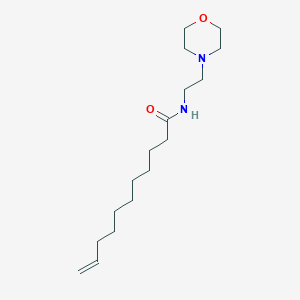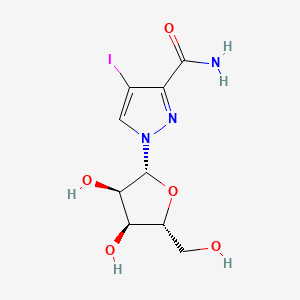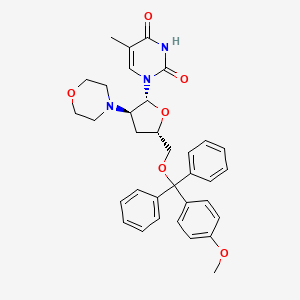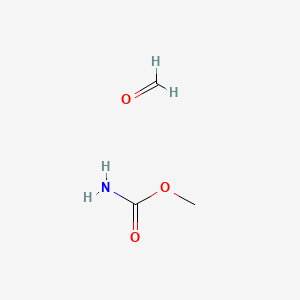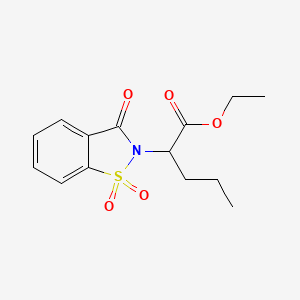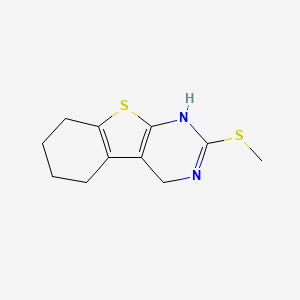
AZT-P-dda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZT-P-dda involves the coupling of 3’-azido-3’-deoxythymidine with 2’,3’-dideoxyadenosine. The process typically includes the following steps:
Activation of 3’-azido-3’-deoxythymidine: This step involves the conversion of 3’-azido-3’-deoxythymidine to its activated form, usually through phosphorylation.
Coupling Reaction: The activated 3’-azido-3’-deoxythymidine is then coupled with 2’,3’-dideoxyadenosine under specific reaction conditions, often involving the use of coupling agents such as carbodiimides.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AZT-P-dda undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
AZT-P-dda has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogs and their reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily used in antiviral therapies, particularly for HIV treatment. It has shown promise in reducing viral load and improving patient outcomes.
Wirkmechanismus
AZT-P-dda exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during replication, leading to chain termination and preventing the virus from multiplying. This mechanism involves the conversion of this compound to its active triphosphate form by cellular enzymes, which then competes with natural nucleotides for incorporation into the viral DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): A monomer of AZT-P-dda, used in HIV treatment.
2’,3’-dideoxyadenosine (dda): Another monomer of this compound, also used in antiviral therapies.
AZT-P-ddI: A similar dimer involving 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyinosine.
Uniqueness
This compound is unique due to its combined properties of both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyadenosine, which enhance its antiviral efficacy and reduce toxicity compared to its monomeric counterparts. This combination allows for a broader spectrum of activity and improved therapeutic outcomes .
Eigenschaften
CAS-Nummer |
121117-72-4 |
|---|---|
Molekularformel |
C20H25N10O8P |
Molekulargewicht |
564.4 g/mol |
IUPAC-Name |
[(2R,5S)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O8P/c1-10-5-29(20(32)26-19(10)31)15-4-12(27-28-22)13(38-15)7-36-39(33,34)35-6-11-2-3-14(37-11)30-9-25-16-17(21)23-8-24-18(16)30/h5,8-9,11-15H,2-4,6-7H2,1H3,(H,33,34)(H2,21,23,24)(H,26,31,32)/t11-,12+,13-,14+,15-/m1/s1 |
InChI-Schlüssel |
VWGBUXWULYJCCJ-QKGCVVFFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3CC[C@H](O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


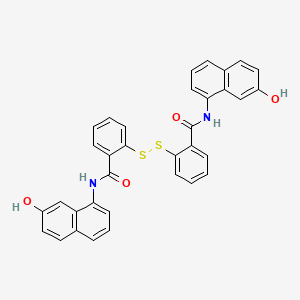
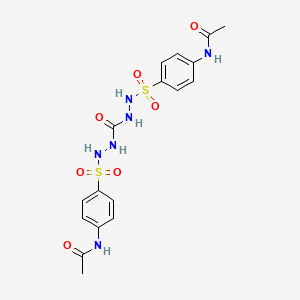
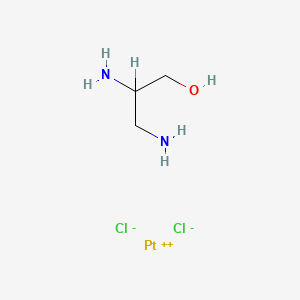
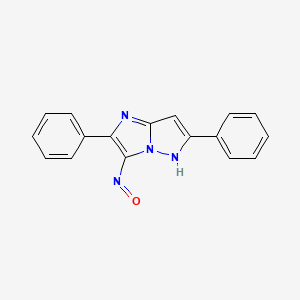
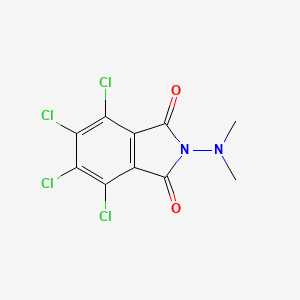
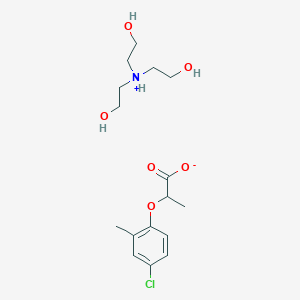
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
